molecular formula C17H20N4O2 B413856 4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE

4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE

Cat. No.: B413856
M. Wt: 312.37g/mol
InChI Key: WTGVPDIDMMMCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple amino and benzoyl groups, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is unique due to its complex structure, which allows for multiple points of interaction in biological systems. This complexity makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37g/mol

IUPAC Name

4-amino-N-[2-[(4-aminobenzoyl)amino]propyl]benzamide

InChI

InChI=1S/C17H20N4O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10,18-19H2,1H3,(H,20,22)(H,21,23)

InChI Key

WTGVPDIDMMMCKK-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N

solubility

42.8 [ug/mL]

Origin of Product

United States

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